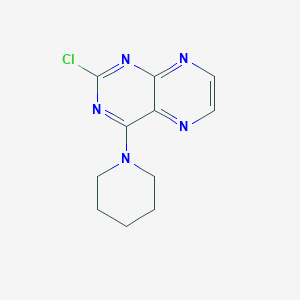
5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes can include the use of automated systems for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed:
Reduction: 5-(4-Amino-3-methoxyphenyl)-4-methylisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Methoxy-3-nitrophenyl derivatives: These compounds share similar structural features and may exhibit comparable reactivity and applications.
Isoxazole derivatives: Compounds with an isoxazole ring often have similar chemical properties and can be used in similar applications.
Uniqueness: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
5-(4-methoxy-3-nitrophenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10N2O4/c1-7-6-12-17-11(7)8-3-4-10(16-2)9(5-8)13(14)15/h3-6H,1-2H3 |
Clé InChI |
SNDHZFREABPUDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


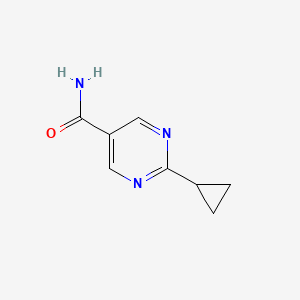
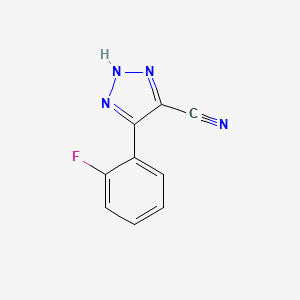
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
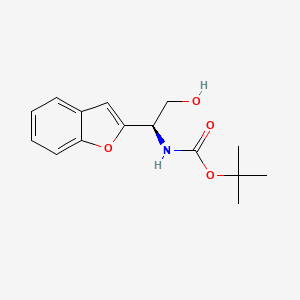

![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
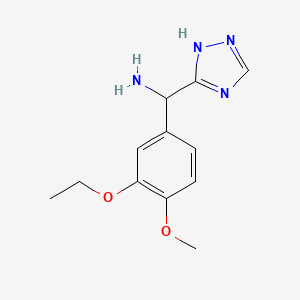
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
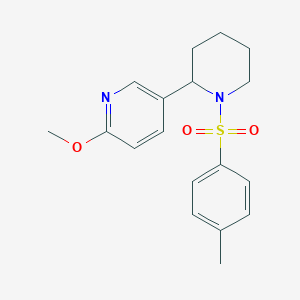

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
